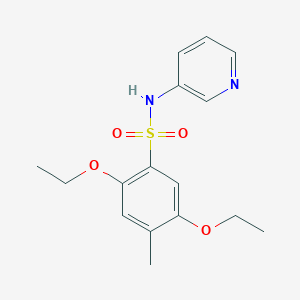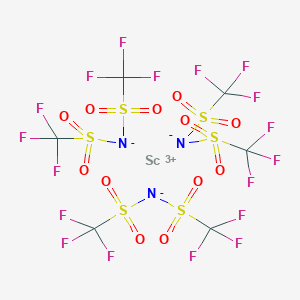
Hamacanthin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Hamacanthin A is a marine bisindole alkaloid, primarily isolated from marine sponges of the genus Spongosorites and Discodermia . It is known for its unique chemical structure, which includes a 5,6-dihydropyrazin-2(1H)-one core substituted at positions 3 and 6 by 6-bromo-1H-indol-3-yl groups . This compound has garnered significant interest due to its potential biological activities, including cytotoxic, antimicrobial, and fungicidal properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hamacanthin A involves several key steps. One method includes the reduction of adducts of O-benzylhydroxylamine and N-protected 3-(2-nitrovinyl)indoles . . The described methods for the synthesis include:
- Conjugate addition of O-acylhydroxylamines to 3-(2-nitrovinyl)-indoles .
Substitution of hydroxyl groups for azido groups: under the conditions of the Mitsunobu reaction.
Aminoalkylation of indoles at position 3: using the corresponding nitrones.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The key challenge remains the complex chromatographic purification required due to the formation of by-products like triphenylphosphine oxide and hydrazine dicarboxylate during the Mitsunobu reaction .
化学反応の分析
Types of Reactions
Hamacanthin A undergoes various chemical reactions, including:
- Oxidation : This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides.
- Reduction : This involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of reduced derivatives.
- Substitution : This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
- Oxidation : Common reagents include potassium permanganate and chromium trioxide.
- Reduction : Reagents such as lithium aluminum hydride and sodium borohydride are frequently used.
- Substitution : Conditions often involve the use of nucleophiles or electrophiles under controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as reduced or oxidized forms, which may exhibit different biological activities .
科学的研究の応用
- Chemistry : It serves as a precursor for the synthesis of other marine alkaloids and complex organic molecules .
- Biology : Its cytotoxic properties make it a candidate for studying cell death mechanisms and cancer research .
- Medicine : The antimicrobial and fungicidal activities of Hamacanthin A suggest potential therapeutic applications in treating infections .
- Industry : Its unique chemical structure and reactivity make it useful in the development of new materials and chemical processes .
作用機序
The mechanism by which Hamacanthin A exerts its effects involves interaction with cellular targets, leading to disruption of cellular processes. It is known to induce apoptosis in cancer cells by activating specific molecular pathways . The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of key signaling proteins and enzymes .
類似化合物との比較
Hamacanthin A is part of a broader class of marine bisindole alkaloids, including:
- Hamacanthine B : Similar in structure but with slight variations in the substitution pattern .
- Spongotines : Another group of marine alkaloids with similar biological activities .
- Dihydrohamacanthins : Reduced derivatives of this compound and B .
This compound stands out due to its specific substitution pattern and the resulting unique biological activities .
特性
CAS番号 |
160098-92-0 |
|---|---|
分子式 |
C20H14Br2N4O |
分子量 |
486.2 g/mol |
IUPAC名 |
(2S)-2,5-bis(6-bromo-1H-indol-3-yl)-2,3-dihydro-1H-pyrazin-6-one |
InChI |
InChI=1S/C20H14Br2N4O/c21-10-1-3-12-14(7-23-16(12)5-10)18-9-25-19(20(27)26-18)15-8-24-17-6-11(22)2-4-13(15)17/h1-8,18,23-24H,9H2,(H,26,27)/t18-/m1/s1 |
InChIキー |
LJVUNJVGWMVCQH-GOSISDBHSA-N |
SMILES |
C1C(NC(=O)C(=N1)C2=CNC3=C2C=CC(=C3)Br)C4=CNC5=C4C=CC(=C5)Br |
異性体SMILES |
C1[C@@H](NC(=O)C(=N1)C2=CNC3=C2C=CC(=C3)Br)C4=CNC5=C4C=CC(=C5)Br |
正規SMILES |
C1C(NC(=O)C(=N1)C2=CNC3=C2C=CC(=C3)Br)C4=CNC5=C4C=CC(=C5)Br |
同義語 |
Hamacanthine A |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]azepane](/img/structure/B223214.png)



![26-Hydroxy-3,6,13,14,19-pentamethyl-25,27-dioxa-23-azaoctacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23.024,26]heptacos-6-ene-8,11-dione](/img/structure/B223265.png)




![Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B223288.png)


